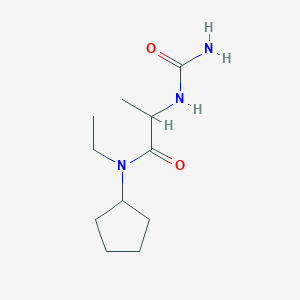
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide is an organic compound with a complex structure that includes a carbamoylamino group, a cyclopentyl ring, and an ethylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Carbamoylamino Group: This can be achieved by reacting an appropriate amine with a carbamoyl chloride under basic conditions.
Introduction of the Cyclopentyl Ring: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.
Formation of the Ethylpropanamide Moiety: This can be synthesized by reacting an appropriate ethyl halide with a propanamide derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carbamoylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Industrial Processes:
作用機序
The mechanism of action of 2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(carbamoylamino)-N-cyclopentyl-N-methylpropanamide
- 2-(carbamoylamino)-N-cyclopentyl-N-propylpropanamide
- 2-(carbamoylamino)-N-cyclopentyl-N-butylpropanamide
Uniqueness
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the ethyl group may confer different steric and electronic properties compared to methyl, propyl, or butyl groups, leading to variations in the compound’s behavior in chemical reactions and biological systems.
特性
IUPAC Name |
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-14(9-6-4-5-7-9)10(15)8(2)13-11(12)16/h8-9H,3-7H2,1-2H3,(H3,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKHBEJLLVNXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC1)C(=O)C(C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
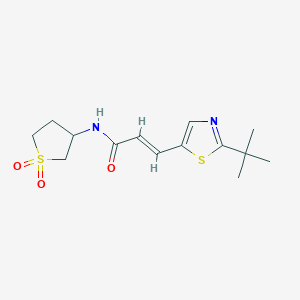
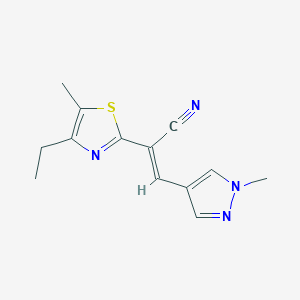
![[2-[(4-ethoxyphenyl)methyl-methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626437.png)
![[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626442.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-cyclopentylsulfanylpyridine-3-carboxamide](/img/structure/B7626443.png)

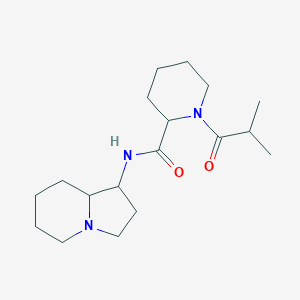
![(E)-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7626490.png)
![N-methyl-N-[(2-nitrophenyl)methyl]-1-oxothian-4-amine](/img/structure/B7626491.png)
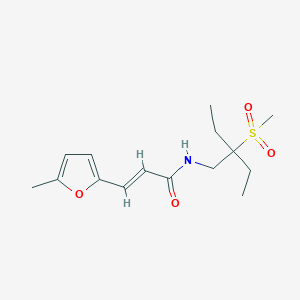
![[2-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626498.png)
![N-[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-phenylmethoxyoxamide](/img/structure/B7626505.png)

![4-Methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]cyclohexan-1-ol](/img/structure/B7626522.png)
